(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one
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Overview
Description
(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one is a chemical compound with a complex structure that includes a benzyl group attached to a hexahydroindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3AS,7AR)-1-Benzylhexahydro-1H-indol-5(6H)-one include:
- (3aS,7aR)-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole-2-thione
- (3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one
Uniqueness
What sets this compound apart from these similar compounds is its unique benzyl group attached to the hexahydroindolone core
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-benzyl-3,3a,4,6,7,7a-hexahydro-2H-indol-5-one |
InChI |
InChI=1S/C15H19NO/c17-14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
InChI Key |
FVOLNIPMLAGJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2C1N(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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